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Compound of Interest

Compound Name: (3R)-3-Bromooxolane

Cat. No.: B2704957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the

chiral molecule (3R)-3-Bromooxolane. Due to the limited availability of public experimental

spectra for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial

for the characterization and quality control of (3R)-3-Bromooxolane in research and drug

development settings. The data presented herein is generated based on established

spectroscopic principles and computational models, offering a valuable reference for spectral

interpretation and experimental design.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (3R)-3-Bromooxolane.

This data has been calculated using advanced computational algorithms to provide a close

approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.45 ddd 8.0, 6.0, 4.0 1H H-3

4.10 dd 10.0, 6.0 1H H-5a

3.95 dd 10.0, 4.0 1H H-5b

3.85 m 2H 2H H-2

2.40 m 2H 2H H-4

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

70.5 CH₂ C-5

68.0 CH₂ C-2

50.0 CH C-3

35.0 CH₂ C-4

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

2960-2850 Strong C-H stretch (alkane)

1090 Strong C-O-C stretch (ether)

650 Medium C-Br stretch

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

150/152 45/45
[M]⁺ (Molecular ion with Br

isotopes)

71 100 [M - Br]⁺

43 80 [C₃H₇]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. These methodologies are standard in organic chemistry

laboratories and are provided here as a reference for researchers aiming to acquire

experimental data for (3R)-3-Bromooxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (3R)-3-Bromooxolane (approximately 5-10 mg) would be dissolved in deuterated

chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0

ppm). The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra

would be acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters

would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum and

enhance signal intensity.

Infrared (IR) Spectroscopy
The IR spectrum of a liquid sample like (3R)-3-Bromooxolane would be obtained using an

Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would

be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-

400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
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The mass spectrum would be acquired using a mass spectrometer with an electron ionization

(EI) source. A dilute solution of (3R)-3-Bromooxolane in a volatile organic solvent (e.g.,

methanol or dichloromethane) would be introduced into the instrument. In the EI source, the

sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation. The resulting ions would be separated based on their

mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like (3R)-3-Bromooxolane.

Caption: General workflow for spectroscopic analysis of organic compounds.

To cite this document: BenchChem. [Spectroscopic Data of (3R)-3-Bromooxolane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2704957#spectroscopic-data-for-3r-3-bromooxolane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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